![molecular formula C10H9Cl2NO3 B14602070 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one CAS No. 61190-59-8](/img/structure/B14602070.png)
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one is a heterocyclic compound that features a fused furan and azepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the ring expansion reactions of hetaro-annulated cyclohexanones and piperidines . The reaction conditions often involve the use of reducing agents such as AlHCl2 (LiAlH4–AlCl3, 1:3) in cyclopentylmethyl ether .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents like LiAlH4.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include t-butyl hypochlorite for halogenation and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play crucial roles in biological processes. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hetero-annulated azepines such as:
- Furoazepines
- Thienoazepines
- Pyrroloazepines
- Azoloazepines
Uniqueness
What sets 5-(Dichloroacetyl)-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one apart is its specific dichloroacetyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
61190-59-8 |
|---|---|
Molekularformel |
C10H9Cl2NO3 |
Molekulargewicht |
262.09 g/mol |
IUPAC-Name |
5-(2,2-dichloroacetyl)-7,8-dihydro-6H-furo[3,2-c]azepin-4-one |
InChI |
InChI=1S/C10H9Cl2NO3/c11-8(12)10(15)13-4-1-2-7-6(9(13)14)3-5-16-7/h3,5,8H,1-2,4H2 |
InChI-Schlüssel |
ZNKGJTOVAXFYRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CO2)C(=O)N(C1)C(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


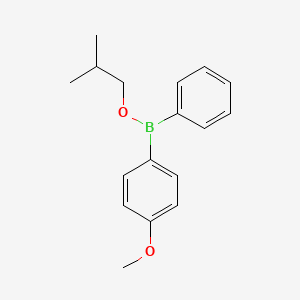
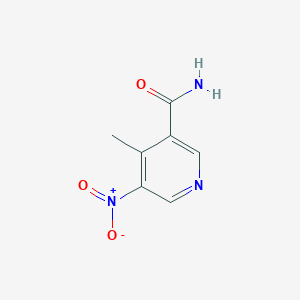
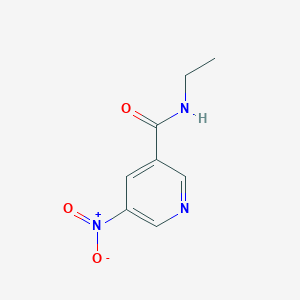
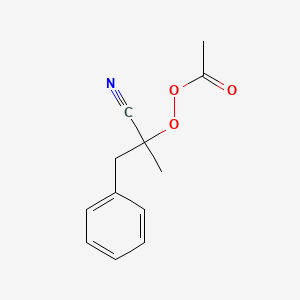
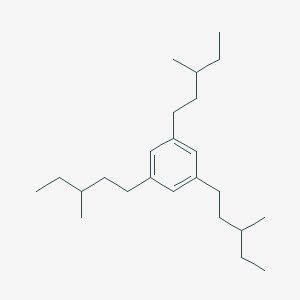
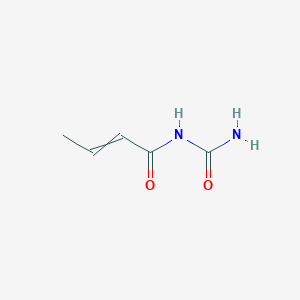




![6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14602061.png)
![1-Chloro-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14602062.png)
![1-[2-(4-Chlorophenyl)-2-phenylethyl]-1H-imidazole](/img/structure/B14602063.png)

